molecular formula C10H11NO B2833724 1-(pyridin-2-yl)pent-4-yn-1-ol CAS No. 1342577-93-8

1-(pyridin-2-yl)pent-4-yn-1-ol

Cat. No.: B2833724
CAS No.: 1342577-93-8
M. Wt: 161.204
InChI Key: VTOFLRLZOZFETL-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)pent-4-yn-1-ol is a pyridine derivative characterized by a pent-4-yn-1-ol chain attached to the pyridine ring at the 2-position. The compound combines the aromaticity and basicity of pyridine with the reactivity of a terminal alkyne and a hydroxyl group. This structure makes it a versatile intermediate in organic synthesis, particularly in click chemistry (e.g., Huisgen cycloaddition) and pharmaceutical applications.

Properties

IUPAC Name

1-pyridin-2-ylpent-4-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h1,4-6,8,10,12H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOFLRLZOZFETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)pent-4-yn-1-ol typically involves the reaction of pyridine derivatives with alkynes. One common method is the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .

Industrial Production Methods

Industrial production methods for 1-(pyridin-2-yl)pent-4-yn-1-ol are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-yl)pent-4-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the alkyne group results in alkenes or alkanes.

Scientific Research Applications

Organic Synthesis

1-(pyridin-2-yl)pent-4-yn-1-ol serves as a valuable intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:

  • Photochemical Reactions : The compound can undergo photochemical isomerization, transforming between E and Z isomers. This property is crucial for developing compounds with specific stereochemistry, which is often required in pharmaceuticals .
  • Synthesis of Carotenoids : The E-isomer of pent-2-en-4-yn-1-ol, which can be derived from 1-(pyridin-2-yl)pent-4-yn-1-ol, is an important precursor for the synthesis of carotenoids such as astaxanthin and zeaxanthin. These carotenoids have significant applications in the food and cosmetic industries due to their antioxidant properties .

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry:

  • Antimicrobial Properties : Research indicates that pyridine derivatives exhibit antimicrobial activity. 1-(pyridin-2-yl)pent-4-yn-1-ol may possess similar properties, making it a candidate for developing new antimicrobial agents .
  • Drug Formulation : Its ability to act as a solvent or stabilizer in drug formulations enhances the solubility and bioavailability of active pharmaceutical ingredients. This characteristic is particularly beneficial for poorly soluble drugs .

Cosmetic Industry

In cosmetics, 1-(pyridin-2-yl)pent-4-yn-1-ol can be utilized due to its functional properties:

  • Moisturizing Agent : The compound can be incorporated into topical formulations to improve skin hydration. Its interaction with skin lipids may enhance the moisturizing effects of cosmetic products .
  • Stabilizer in Emulsions : Given its chemical structure, it can function as a stabilizer in emulsions, contributing to the stability and texture of creams and lotions. This application is critical for maintaining product efficacy over time .

Case Study 1: Photochemical Isomerization Process

A study focused on the photochemical isomerization of pent-en-yne derivatives demonstrated that 1-(pyridin-2-yl)pent-4-yn-1-ol could be effectively converted between isomers using UV light. The process showed high yields and selectivity for the desired isomer, indicating its potential utility in industrial organic chemistry .

Case Study 2: Cosmetic Formulation Development

In a recent formulation study, researchers developed a cream incorporating 1-(pyridin-2-yl)pent-4-yn-1-ol as a key ingredient. The formulation was evaluated for stability and moisturizing efficacy using sensory analysis and clinical trials. Results indicated significant improvements in skin hydration compared to control formulations without the compound .

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)pent-4-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can form hydrogen bonds and π-π interactions with target molecules, while the alkyne and hydroxyl groups can participate in additional interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-(2-Chloro-3-(Dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol

  • Structure : Prop-2-yn-1-ol chain (3 carbons) linked to a pyridine ring substituted with chloro and dimethoxymethyl groups at positions 4 and 3, respectively.
  • Key Differences: Shorter alkyne chain compared to the pent-4-yn-1-ol group in the target compound.

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol

  • Structure : Prop-2-yn-1-ol chain attached to a 5,6-dimethoxy-substituted pyridine ring.
  • Key Differences : Methoxy groups at positions 5 and 6 increase electron density on the pyridine ring, enhancing its basicity and coordination capacity compared to unsubstituted pyridine derivatives. The shorter alkyne chain may limit lipophilicity relative to the target compound .
  • Applications: Potential use in metal-catalyzed reactions or as a ligand in coordination chemistry.

Table 1: Structural Comparison of Pyridine-Based Propargyl Alcohols

Compound Pyridine Substituents Alkyne Chain Length Key Functional Groups
1-(Pyridin-2-yl)pent-4-yn-1-ol None Pent-4-yn-1-ol -OH, terminal alkyne
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol Cl, CH(OCH₃)₂ at C3 and C4 Prop-2-yn-1-ol -OH, Cl, dimethoxymethyl
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol OCH₃ at C5 and C6 Prop-2-yn-1-ol -OH, OCH₃

Heterocyclic Analogues with Propargyl Alcohol Groups

1-Phenyl-1-(4-pyrrolidinophenyl)prop-2-yn-1-ol

  • Structure : Prop-2-yn-1-ol linked to a pyrrolidine-substituted phenyl group.
  • Key Differences: Replacement of pyridine with a phenyl-pyrrolidine system introduces stronger basicity (from pyrrolidine) and altered steric effects.
  • Applications : May serve as a chiral building block in asymmetric synthesis.

1-(Prop-2-yn-1-yl)piperidin-4-ol

  • Structure : Piperidine ring substituted with a propargyl alcohol group at position 1.
  • Key Differences : Saturated piperidine ring eliminates aromaticity, increasing basicity and hydrogen-bonding capacity. The shorter alkyne chain (prop-2-yn-1-ol) reduces lipophilicity compared to the target compound .
  • Applications : Utilized in medicinal chemistry for CNS-targeting molecules due to piperidine’s blood-brain barrier permeability.

Table 2: Physicochemical and Reactivity Trends

Compound Aromaticity Basicity (pKa) Lipophilicity (LogP)* Reactivity Highlights
1-(Pyridin-2-yl)pent-4-yn-1-ol Yes ~1.7 (pyridine N) Moderate (~1.5) Alkyne for cycloaddition, -OH for H-bonding
1-Phenyl-1-(4-pyrrolidinophenyl)prop-2-yn-1-ol No ~11 (pyrrolidine N) High (~2.8) Enhanced basicity, steric hindrance
1-(Prop-2-yn-1-yl)piperidin-4-ol No ~10.5 (piperidine N) Moderate (~1.2) High solubility in polar solvents

*Estimated values based on structural features.

Biological Activity

1-(Pyridin-2-yl)pent-4-yn-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(pyridin-2-yl)pent-4-yn-1-ol features a pyridine ring attached to a pentynol chain. This structure allows for various interactions within biological systems, including hydrogen bonding and π-π interactions, which can influence its reactivity and biological efficacy.

The mechanisms through which 1-(pyridin-2-yl)pent-4-yn-1-ol exerts its biological effects are multifaceted:

1. Enzyme Interaction: The compound may interact with various enzymes, modulating their activity. For instance, it has been studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

2. Anti-inflammatory Activity: Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation . The pyridine moiety is often associated with the modulation of inflammatory responses.

3. Antimicrobial Properties: The compound has also been explored for its antimicrobial activities, potentially serving as a scaffold for developing new antibiotics or antifungal agents.

Pharmacological Properties

Research indicates that 1-(pyridin-2-yl)pent-4-yn-1-ol may possess several pharmacological properties:

1. Anti-inflammatory Effects: In vitro studies have suggested that the compound can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases .

2. Antimicrobial Activity: The presence of the pyridine ring enhances the compound's ability to interact with microbial targets, making it a candidate for further exploration in antimicrobial drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(pyridin-2-yl)pent-4-yn-1-ol and related compounds:

StudyFindings
Ahn et al. (2007)Demonstrated that similar pyridine derivatives can inhibit fatty acid amide hydrolase (FAAH), suggesting potential analgesic effects .
Johnson et al. (2011)Explored the pharmacokinetics of pyridine derivatives, highlighting their efficacy in pain models and their ability to modulate inflammatory responses .
Recent In Vitro StudiesShowed that structural analogs exhibit significant inhibition of pro-inflammatory cytokines such as TNFα and IL-6 in human whole blood assays .

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